trans-Bicyclo(3.3.0)oct-2-ene
Description
Contextual Significance of Bicyclic Ring Systems in Chemical Synthesis and Structural Theory
Bicyclic ring systems, which consist of two interconnected rings, are fundamental structural motifs in organic chemistry. wisdomlib.org They are found in a wide array of biologically important molecules, including terpenes, steroids, and alkaloids. fiveable.me The fusion of two rings can occur in several ways, leading to spiro, fused, or bridged bicyclic compounds, each with distinct three-dimensional shapes and chemical behaviors. wikipedia.orgyoutube.com
The geometry and stability of these systems are dictated by the size of the rings and the nature of the ring fusion. fiveable.me For instance, fused rings can exist as cis or trans isomers, which significantly impacts their flexibility and stability. libretexts.org The rigid and well-defined conformations of many bicyclic molecules make them valuable scaffolds in the design of new synthetic drugs and materials. fiveable.me Their synthesis often involves sophisticated strategies, such as intramolecular cyclizations and cycloaddition reactions. fiveable.me
Historical Perspectives on Bicyclo[3.3.0]octane Framework Chemistry
The bicyclo[3.3.0]octane skeleton, composed of two fused five-membered rings, has long been a subject of interest in synthetic organic chemistry. researchgate.netarkat-usa.org This framework is a core component of numerous biologically active natural products. researchgate.netarkat-usa.org Early synthetic efforts dating back to the mid-20th century laid the groundwork for accessing these structures. acs.org
A significant challenge in the chemistry of this framework has been the synthesis of the trans-fused isomer. rsc.org Due to considerable ring strain, molecules containing a trans-fused bicyclo[3.3.0]octane system are inherently difficult to synthesize. researchgate.netrsc.org The development of methods to construct this strained ring system has been a focus of considerable research, with notable progress in recent years through innovative synthetic strategies. researchgate.netrsc.org The synthesis of natural products containing this highly strained core serves as a benchmark for the power and elegance of modern synthetic methods. rsc.org
Distinctive Characteristics and Research Focus on the trans-Bicyclo[3.3.0]oct-2-ene Isomer
trans-Bicyclo[3.3.0]oct-2-ene, also known as rel-(3aR,6aS)-1,2,3,3a,4,6a-hexahydropentalene, is a specific isomer of bicyclo[3.3.0]oct-2-ene. ontosight.ainih.gov It is characterized by a trans configuration at the ring junction, meaning the hydrogen atoms at the bridgehead carbons are on opposite sides of the shared bond. youtube.comontosight.ai This arrangement imparts significant strain upon the molecule.
The primary research focus on trans-Bicyclo[3.3.0]oct-2-ene and the broader class of trans-fused bicyclo[3.3.0]octanes revolves around overcoming the synthetic challenges posed by their high strain energy. rsc.org The development of novel synthetic routes, often involving radical cyclizations or ring-expansion reactions, has been a key area of investigation. researchgate.netarkat-usa.orgacs.org While the parent hydrocarbon may not have direct applications, its derivatives are of interest in medicinal chemistry, with related pentalene (B1231599) structures showing potential antimicrobial and anticancer properties. ontosight.ai
Chemical Data
Below are tables detailing some of the computed properties of trans-Bicyclo[3.3.0]oct-2-ene and its parent compound, Bicyclo[3.3.0]oct-2-ene.
Table 1: Computed Properties of trans-Bicyclo[3.3.0]oct-2-ene
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | nih.govnih.gov |
| Molecular Weight | 108.18 g/mol | nih.govnih.gov |
| IUPAC Name | (3aR,6aS)-1,2,3,3a,4,6a-hexahydropentalene | nih.gov |
| InChI | InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8-/m0/s1 | nih.gov |
| InChIKey | KEHFJHPSOFFXBO-YUMQZZPRSA-N | nih.gov |
| Canonical SMILES | C1C[C@@H]2CC=C[C@H]2C1 | nih.gov |
| CAS Number | 53225-38-0 | nih.gov |
Table 2: Computed Properties of Bicyclo[3.3.0]oct-2-ene (cis-isomer)
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | nih.gov |
| Molecular Weight | 108.18 g/mol | nih.gov |
| IUPAC Name | 1,2,3,3a,4,6a-hexahydropentalene | nih.gov |
| InChI | InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2 | nih.gov |
| InChIKey | KEHFJHPSOFFXBO-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C1CC2C=CCC2C1 | |
| CAS Number | 5549-09-7 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
53225-38-0 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8-/m0/s1 |
InChI Key |
KEHFJHPSOFFXBO-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@@H]2CC=C[C@H]2C1 |
Canonical SMILES |
C1CC2CC=CC2C1 |
Origin of Product |
United States |
Nomenclature and Stereochemical Aspects of Trans Bicyclo 3.3.0 Oct 2 Ene
Systematic IUPAC Naming Conventions for Bicyclo[3.3.0]oct-2-ene Stereoisomers
The systematic naming of bicyclic compounds follows a well-defined set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the bicyclo[3.3.0]octane system, the name begins with "bicyclo," indicating two rings sharing two or more atoms. The numbers in the brackets, [3.3.0], denote the number of carbon atoms on each of the three paths connecting the two bridgehead carbon atoms. In this case, there are three carbons on each of the two primary bridges and zero carbons on the bridge directly connecting the bridgehead atoms. The "-oct-" infix specifies a total of eight carbon atoms in the bicyclic system, and the "-ene" suffix with the locant "2" indicates the presence of a double bond starting at carbon position 2.
The stereochemistry at the ring junction is designated by the prefixes cis or trans. These prefixes are crucial for distinguishing between the two possible diastereomers. In the context of bicyclo[3.3.0]oct-2-ene, these prefixes describe the relative orientation of the hydrogen atoms at the bridgehead carbons (C1 and C5).
| Compound Name | IUPAC Name | Other Names |
| cis-Bicyclo[3.3.0]oct-2-ene | (3aR,6aR)-rel-1,2,3,3a,4,6a-Hexahydropentalene | cis-1,2,3,3a,4,6a-Hexahydropentalene, (Z)-Bicyclo[3.3.0]oct-2-ene |
| trans-Bicyclo[3.3.0]oct-2-ene | (3aS,6aR)-1,2,3,3a,4,6a-Hexahydropentalene | trans-Bicyclo(3.3.0)oct-2-ene |
For a more unambiguous description, the IUPAC International Chemical Identifier (InChI) and its condensed version, the InChIKey, are used.
| Isomer | IUPAC Standard InChI | IUPAC Standard InChIKey |
| cis-Bicyclo[3.3.0]oct-2-ene | InChI=1S/C8H12/c1-3-7-5-2-6-8(7)4-1/h1,3,7-8H,2,4-6H2/t7-,8+/m1/s1 | KEHFJHPSOFFXBO-SFYZADRCSA-N nist.gov |
| trans-Bicyclo[3.3.0]octane | InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2/t7-,8- | AEBWATHAIVJLTA-ZKCHVHJHSA-N nist.gov |
Inherent Stereochemistry within the Bicyclo[3.3.0]oct-2-ene Framework
The rigid, fused-ring structure of bicyclo[3.3.0]octane gives rise to distinct stereochemical features, including configurational isomerism at the ring junction and the potential for chirality.
Configurational Isomerism: cis vs. trans Ring Fusion
The fusion of the two five-membered rings in the bicyclo[3.3.0]octane skeleton can result in two diastereomers: a cis-fused isomer and a trans-fused isomer. In the cis isomer, the two hydrogen atoms on the bridgehead carbons are on the same face of the molecule, leading to a folded, V-shaped conformation. nist.gov Conversely, in the trans isomer, the bridgehead hydrogens are on opposite faces, forcing the ring system into a highly strained and twisted conformation.
This difference in geometry leads to a substantial disparity in thermodynamic stability. The trans-fused bicyclo[3.3.0]octane system is significantly more strained than its cis-fused counterpart. jst.go.jp This increased strain energy in the trans isomer is a consequence of severe angle strain and torsional strain imposed by the geometric constraints of the fused rings.
| Isomer | Calculated Strain Energy Difference (kcal/mol) | Experimental Strain Energy Difference (kcal/mol) |
| trans-Bicyclo[3.3.0]octane vs. cis-Bicyclo[3.3.0]octane | ~13.0 sustech.edu.cnresearchgate.net | ~6.4 sustech.edu.cnresearchgate.net |
The higher strain energy of the trans-fused system makes its synthesis a formidable challenge in organic chemistry. researchgate.net While the cis isomer is readily accessible, the construction of the trans-bicyclo[3.3.0]octane core requires specialized synthetic strategies to overcome the inherent energetic barrier. researchgate.net
Chiral Properties and Enantiomeric Forms of Bicyclo[3.3.0]octane Derivatives
The stereochemistry of the bicyclo[3.3.0]octane framework also dictates its chiral properties. The parent cis-bicyclo[3.3.0]octane is an achiral, meso compound due to the presence of a plane of symmetry. However, appropriate substitution on the skeleton can lead to chiral molecules.
In contrast, trans-bicyclo[3.3.0]octane is inherently chiral as it lacks any plane of symmetry or center of inversion. It exists as a pair of enantiomers. The high strain and twisted nature of the trans isomer give rise to a C2 axis of symmetry.
The synthesis of enantiomerically pure bicyclo[3.3.0]octane derivatives is of significant interest, as these compounds can serve as valuable chiral building blocks and ligands in asymmetric catalysis. nih.govresearchgate.net Various strategies have been developed for the preparation of these chiral derivatives, including enzymatic resolutions and asymmetric synthesis. For instance, optically active bicyclo[3.3.0]octane derivatives have been synthesized using biochemical methods, highlighting the utility of enzymes in accessing these chiral structures. jst.go.jp The development of protocols for the efficient synthesis of enantiomerically pure bicyclo[3.3.0]octane derivatives from achiral starting materials is an active area of research. nih.gov These chiral scaffolds are instrumental in the synthesis of complex natural products and pharmaceuticals. researchgate.net
Synthetic Methodologies for Trans Bicyclo 3.3.0 Oct 2 Ene and Its Functionalized Derivatives
Strategies for Constructing the Strained trans-Fused Bicyclo[3.3.0]octane System
The synthesis of molecules containing the trans-fused bicyclo[3.3.0]octane core has been a formidable task for synthetic chemists. rsc.org The high strain energy associated with this system necessitates the use of specialized synthetic approaches. sustech.edu.cn Over the years, several strategies have emerged, broadly categorized into intramolecular cyclization approaches and ring expansion procedures. These methods have been instrumental in the total synthesis of complex natural products bearing this unique structural feature. rsc.org
Intramolecular Cyclization Approaches
Intramolecular cyclizations are a powerful tool for the formation of cyclic systems, and they have been successfully applied to the synthesis of the challenging trans-fused bicyclo[3.3.0]octane framework. These methods involve the formation of one of the five-membered rings from a suitably functionalized precursor, often a medium-sized ring, to overcome the inherent strain of the target molecule.
Transannular cyclizations, which involve the formation of a bond across a ring, have proven to be a viable strategy for constructing the bicyclo[3.3.0]octane system. rsc.org This approach leverages the conformational properties of an eight-membered ring precursor to facilitate the formation of the strained bicyclic product.
A notable example is the copper-catalyzed transannular ring-closing reaction of eight-membered rings, which provides a direct route to bicyclo[3.3.0]octane derivatives in good yields. acs.orgnih.gov Mechanistic studies suggest that this transformation may proceed through a chlorination step followed by a Kornblum-type oxidation. acs.org The ready availability of the starting materials and the tolerance of various functional groups make this a practical method. acs.org
Samarium(II) iodide (SmI2)-mediated ketone-olefin cyclizations have also been employed in a transannular fashion to construct bicyclo[3.3.0]octane ring systems. nih.gov The cyclization of cyclooctanone (B32682) derivatives has been shown to be an effective approach. nih.gov For instance, the reaction of 5-methylenecyclooctanone initially led to dimerization, but this side reaction was suppressed by using thiophenol as a radical scavenger. nih.gov Substrates with endocyclic double bonds, such as (Z)-5-methylcyclooct-4-enone, are also viable for this transformation. nih.gov
Table 1: Examples of Transannular Ring-Closing Reactions for Bicyclo[3.3.0]octane Synthesis
| Precursor | Reagents | Product | Yield | Reference |
| Eight-membered ring diene | Copper Catalyst | Bicyclo[3.3.0]octenone derivative | Good | acs.orgnih.gov |
| 5-Methylenecyclooctanone | SmI2, Thiophenol | Bicyclo[3.3.0]octan-1-ol derivative | Not specified | nih.gov |
| (Z)-5-Methylcyclooct-4-enone | SmI2 | Bicyclo[3.3.0]octan-1-ol derivative | Not specified | nih.gov |
Radical cyclizations offer a powerful method for the formation of carbon-carbon bonds and have been applied to the synthesis of the trans-fused bicyclo[3.3.0]octane core. rsc.org This strategy often involves the generation of a radical species that initiates a cascade of cyclization events to form the bicyclic system.
In the total synthesis of (±)-epoxydictymene, a natural product containing a trans-fused bicyclo[3.3.0]octane, a key step involved a radical cyclization to generate the strained ring system. rsc.org This approach highlights the utility of radical-mediated transformations in overcoming the energetic barrier associated with the formation of such strained structures. rsc.org
Photochemical reactions provide a unique avenue for accessing high-energy molecules, making them well-suited for the synthesis of strained ring systems like trans-fused bicyclo[3.3.0]octanes. acs.orgacs.org A reliable strategy has been developed utilizing the photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety. acs.orgacs.orgnih.gov
This methodology involves the preparation of substrates with an acylsilane and a boronate in a 1,2-trans relationship through the hydroboration of cycloalkene derivatives. acs.orgacs.org Photoirradiation of these substrates efficiently promotes cyclization to yield trans-fused bicyclo[n.3.0] derivatives as a single diastereomer. acs.orgacs.org Notably, this method has been successfully employed for the construction of the highly strained trans-bicyclo[3.3.0]octane skeleton. acs.orgacs.org The reaction proceeds under neutral conditions at low temperatures without the need for additional reagents. acs.org
Table 2: Photoinduced Cyclization for trans-Bicyclo[3.3.0]octane Synthesis
| Substrate | Conditions | Product | Yield | Reference |
| Acylsilane with a boronate moiety on a cyclopentane (B165970) ring | Photoirradiation (365 nm), 1 h | trans-Bicyclo[3.3.0]octane derivative | ~80% (estimated by NMR) | acs.org |
[3+2] Cycloaddition reactions are a convergent and efficient method for the construction of five-membered rings. pku.edu.cn All-carbon [3+2] cycloadditions, in particular, have emerged as a powerful tool in natural product synthesis for creating various substituted five-membered carbocycles. beilstein-journals.org
Rhodium-catalyzed intramolecular [3+2] cycloadditions have been developed for the synthesis of bicyclo[3.3.0]octane derivatives. pku.edu.cnnih.gov For example, the reaction of trans-2-allene-vinylcyclopropanes catalyzed by a rhodium(I) complex affords bicyclo[3.3.0]octane frameworks in moderate to good yields. pku.edu.cnnih.gov This reaction proceeds through the activation of the vinylcyclopropane (B126155) moiety by the rhodium catalyst, followed by cyclization with the allene. pku.edu.cn
Another approach involves the rhodium-catalyzed intramolecular [3+2] cycloaddition of enyne precursors to furnish the bicyclic [3.3.0] system. beilstein-journals.org This strategy has been utilized in the synthesis of complex molecules bearing vicinal quaternary carbon stereocenters. beilstein-journals.org
Ring Expansion Procedures for Bicyclo[3.3.0]oct-2-ene Skeletons
Ring expansion reactions provide an alternative pathway to the bicyclo[3.3.0]octane framework, often starting from more readily accessible bicyclo[3.2.0]heptane precursors. These methods typically involve the expansion of a four-membered ring to a five-membered ring.
A classic example is the Tiffeneau-Demjanov ring expansion. The condensation of ketene (B1206846) and cyclopentadiene (B3395910) yields bicyclo[3.2.0]hept-2-en-6-one, which can be converted to a mixture of bicyclo[3.3.0]oct-2-en-6-one and bicyclo[3.3.0]oct-2-en-7-one through this procedure. researchgate.net
More recently, the ring expansion of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes has been shown to produce bicyclo[3.3.0]octane derivatives. researchgate.net When treated with HBr in acetic acid, these compounds undergo a ring expansion to yield 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. researchgate.net This reaction exhibits high stereoselectivity and moderate regioselectivity. researchgate.net
Catalytic Approaches to trans-Bicyclo[3.3.0]octene Construction
Catalytic methods offer efficient and atom-economical routes to the bicyclo[3.3.0]octane core. Among these, ring-rearrangement metathesis (RRM) has emerged as a powerful tool. This strategy often employs functionalized bicyclo[2.2.1]heptene systems, which upon treatment with a suitable catalyst, undergo rearrangement to furnish the desired bicyclo[3.3.0]octene derivatives. For instance, a functionalized bicyclo[2.2.1]heptene system has been converted to a bicyclo[3.3.0]octane derivative in 90% yield using a metathesis catalyst under an ethylene (B1197577) atmosphere. beilstein-journals.org
Another significant catalytic approach involves the transannular ring-closing reaction of eight-membered rings. A novel and efficient copper-catalyzed transannular ring-closing reaction has been developed, providing a direct pathway to synthesize bicyclo[3.3.0]octane derivatives in good yields. nih.gov Mechanistic studies suggest the reaction may proceed through a chlorination pathway. nih.gov Furthermore, zirconium-promoted bicyclization of 1,6-dienes can stereoselectively produce trans-zirconabicyclo[3.3.0]octanes, which serve as versatile intermediates that can be converted into various functionalized products. acs.org
A photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety represents a reliable strategy for constructing the highly strained trans-fused bicyclo[3.3.0]octane skeleton. acs.org This method proceeds under neutral conditions at low temperatures, affording the trans-fused derivatives as a single diastereomer. acs.org
Table 1: Catalytic Approaches to Bicyclo[3.3.0]octene Derivatives
| Method | Catalyst/Reagent | Precursor | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Ring-Rearrangement Metathesis (RRM) | Metathesis catalyst 1 / Ethylene | Functionalized bicyclo[2.2.1]heptene | Bicyclo[3.3.0]octane derivative | 90 | beilstein-journals.org |
| Transannular Ring-Closing | Copper catalyst | Eight-membered ring | Bicyclo[3.3.0]octenone | Good | nih.gov |
| Zirconium-promoted Bicyclization | Cp2ZrBu2 | 1,6-diene | trans-zirconabicyclo[3.3.0]octane | >90 | acs.org |
Rearrangement-Based Syntheses of Bicyclo[3.3.0]octene Derivatives
Skeletal rearrangements provide unique entries into the bicyclo[3.3.0]octane ring system, often from more readily available precursors. One such method involves the Fe(III)-mediated ring expansion-transannular cyclization of cyclopropyl (B3062369) ethers to form bicyclo[3.3.0]octanones. wordpress.com This tandem reaction offers a rapid route to construct the [n.3.0] bicyclic system. wordpress.com
Acid-catalyzed rearrangements have also been employed. For example, mono- to trimethylated [1,1′-bicyclobutyl]-1-ols and spiro[3.4]octan-5-ols have been shown to rearrange to yield a single bicyclo[3.3.0]octene in each case. researchgate.net In a different approach, an unusual Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane framework of phloroglucinols has been reported to produce a novel bioactive bicyclo[3.3.0]octane. semanticscholar.org Ring contraction methodologies, such as the Wolff and semipinacol rearrangements of 6-5 ring systems, have also been utilized for the preparation of trans-5-5 ring systems. acs.org
Stereoselective and Asymmetric Synthesis of trans-Bicyclo[3.3.0]oct-2-ene Derivatives
The biological activity of bicyclo[3.3.0]octane-containing molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.
Diastereoselective Control in Bicyclo[3.3.0]octenone Formation
Achieving diastereoselective control is crucial in constructing the bicyclo[3.3.0]octane skeleton with specific relative stereochemistry. The copper-catalyzed transannular ring-closing reaction of eight-membered rings has been shown to be a diastereoselective method for the synthesis of bicyclo[3.3.0]octenones. nih.gov Computational studies using B3LYP and B3LYP-D3 methods have been employed to explain the origins of stereoselectivity in reactions such as the dihydroxylation of cis-bicyclo[3.3.0]octene intermediates, where torsional effects were found to be largely responsible for the observed facial selectivity. nih.gov
Enantioselective Pathways to Optically Active Bicyclo[3.3.0]octane Skeletons
Several enantioselective strategies have been developed to access optically active bicyclo[3.3.0]octane frameworks. One approach utilizes a transannular reaction from optically active 5-cyclooctene-1,2-diol derivatives, which can be prepared through enzymatic procedures. jst.go.jpresearchgate.net This method proceeds with complete inversion of the stereogenic center attached to the leaving group. jst.go.jpresearchgate.net
Another powerful method is the intramolecular C-H insertion reaction. A chiral-auxiliary-containing diazoester, upon treatment with a catalytic amount of Rh₂(S-DOSP)₄, undergoes a desymmetric C-H insertion to yield the desired optically active bicyclo[3.3.0]octane system with a diastereomeric excess of 78%. thieme-connect.de The enantioselective reaction of α-thio carbanions with cis-bicyclo[3.3.0]octane-3,7-dione monoethylene ketals in the presence of bis(oxazoline)s also provides products with high diastereoselectivity and enantioselectivity (up to 99% ee). oup.com
Asymmetric Catalysis in Bicyclo[3.3.0]octane Synthesis
Asymmetric catalysis provides an efficient means to generate enantiomerically enriched bicyclo[3.3.0]octane derivatives. An asymmetric Heck reaction-carbanion capture process has been developed, enabling the catalytic asymmetric synthesis of various functionalized bicyclo[3.3.0]octane derivatives with enantiomeric excesses up to 94%. elsevierpure.com The addition of sodium bromide was found to be beneficial for improving the enantiomeric excess in this process. elsevierpure.com This methodology was successfully applied to the first catalytic asymmetric total synthesis of (-)-Δ⁹⁽¹²⁾-capnellene. elsevierpure.com Furthermore, novel P-stereogenic phosphine (B1218219) ligands incorporating the bicyclo[3.3.0]octane skeleton have been developed and used as highly efficient chiral auxiliaries in transition metal-catalyzed hydrogenations, affording products with up to 98% ee. icho.edu.pl
Table 2: Asymmetric Synthesis of Bicyclo[3.3.0]octane Derivatives
| Method | Catalyst/Chiral Auxiliary | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Ref |
|---|---|---|---|
| Asymmetric Heck reaction-carbanion capture | Not specified | up to 94% ee | elsevierpure.com |
| Intramolecular C-H Insertion | Rh₂(S-DOSP)₄ / Piperidinyl mandelamide | 78% de | thieme-connect.de |
| α-Thio carbanion addition | Bis(oxazoline)s | up to 99% ee | oup.com |
Biocatalytic Transformations Towards Bicyclo[3.3.0]octane Derivatives
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral bicyclo[3.3.0]octane derivatives. Enzymes and whole-cell systems can perform transformations with high enantioselectivity and regioselectivity under mild conditions.
Lipases have been effectively used for the enantioselective hydrolysis and acetylation of bicyclo[3.3.0]octane precursors. For instance, while Pseudomonas fluorescens lipase (B570770) showed low enantioselectivity in the hydrolysis of a bicyclo[3.3.0]octane trans-acetate, porcine pancreatic lipase was successful in providing an optically pure product. jst.go.jp Lipase B from Candida antarctica (CaLB) has been used in the microwave-assisted kinetic resolution of (Z)-cyclooct-5-ene-1,2-diol, a precursor for bicyclo[3.3.0]octane derivatives, leading to highly enriched or enantiopure diols and diesters. mdpi.com
Alcohol dehydrogenases are another class of useful enzymes. The reduction of racemic bicyclo[3.3.0]oct-2-en-8-one catalyzed by Thermoanaerobium brockii alcohol dehydrogenase (TBADH) proceeds enantioselectively, though with unusual diastereoselectivity, yielding epimeric alcohols from the same enantiomeric series. rsc.orgmdpi.com Additionally, various vegetables have been screened as biocatalysts for transformations of related bicyclic systems, demonstrating the potential of readily available biological materials in stereoselective synthesis. tandfonline.com
Table 3: Biocatalytic Approaches to Chiral Bicyclo[3.3.0]octane Precursors/Derivatives
| Biocatalyst | Transformation | Substrate | Product | Selectivity | Ref |
|---|---|---|---|---|---|
| Porcine Pancreatic Lipase | Enantioselective hydrolysis | (±)-bicyclo[3.3.0]octane trans-acetate | Optically pure (+)-alcohol | High | jst.go.jp |
| Candida antarctica Lipase B (CaLB) | Microwave-assisted kinetic resolution | (±)-(Z)-cyclooct-5-ene-1,2-diol | Enantiopure diols and diesters | High | mdpi.com |
Enzymatic Routes for Stereoselective Conversion of Bicyclo[3.3.0]octenones
The stereoselective synthesis of chiral bicyclo[3.3.0]octane derivatives has been effectively achieved through enzymatic transformations. Enzymes, valued for their high selectivity, offer powerful tools for resolving racemic mixtures and creating optically pure compounds.
One notable application involves the use of lipases for enantioselective hydrolysis. While Pseudomonas fluorescens lipase showed low enantioselectivity in the hydrolysis of bicyclo[3.3.0]octane trans-acetate, porcine pancreatic lipase was successfully used to obtain optically pure (+)-8b from the corresponding trans-acetate ((±)-8a), a key step in the synthesis of carbacyclin (B161070). jst.go.jp
Alcohol dehydrogenases have also been employed in the reduction of bicyclic ketones. The reduction of racemic bicyclo[3.3.0]oct-2-en-8-one catalyzed by Thermoanaerobium brockii alcohol dehydrogenase (TBADH) presents an interesting case. rsc.org The reaction is enantioselective, preferentially reducing one enantiomer of the starting ketone. However, it is not diastereoselective, yielding epimeric alcohols from the same enantiomeric series, an unusual outcome for a single enzyme. rsc.org
| Substrate | Enzyme | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| (±)-Bicyclo[3.3.0]octane trans-acetate | Porcine Pancreatic Lipase | Hydrolysis | High enantioselectivity, yielding optically pure alcohol. | jst.go.jp |
| (±)-Bicyclo[3.3.0]oct-2-en-8-one | Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH) | Reduction | Enantioselective but not diastereoselective, producing epimeric alcohols. | rsc.org |
Microbial Biotransformations in Bicyclo[3.3.0]octane Scaffold Construction
Whole-cell microbial biotransformations provide a valuable alternative to isolated enzymes for constructing and modifying the bicyclo[3.3.0]octane scaffold. These methods leverage the complex enzymatic machinery within microorganisms to perform multi-step or highly selective reactions.
A prominent example is the use of baker's yeast (Saccharomyces cerevisiae) in the reduction of functionalized bicyclo[3.3.0]octenones. The reduction of 3-acetyl-7-oxobicyclo[3.3.0]-oct-2-ene with baker's yeast afforded a chiral intermediate, (+)-11b, which is a useful building block for the synthesis of natural products like hirsutic acid. jst.go.jp This biotransformation demonstrates the utility of microorganisms in generating optically active intermediates for complex syntheses.
Functionalization Reactions of the Bicyclo[3.3.0]oct-2-ene Core
The bicyclo[3.3.0]oct-2-ene core is a versatile scaffold that can be subjected to a variety of functionalization reactions to introduce new chemical groups and create complex molecular architectures. These reactions include the introduction of oxygenated functionalities and selective hydrogenation of the double bond. An enantioselective approach involves the deprotonation-rearrangement of achiral cyclooctene (B146475) oxides using organolithiums in the presence of chiral ligands like (-)-sparteine, which yields functionalized bicyclo[3.3.0]octan-2-ols in good yields and high enantiomeric excess. nih.gov Furthermore, photochemical methods, such as the triplet-sensitized irradiation of bridged bicyclooctenones, can induce rearrangements to form bicyclo[3.3.0]octanoid structures. acs.org
Selective Introduction of Oxygenated Functionalities
The controlled introduction of oxygen-containing groups, particularly hydroxyl groups, is a critical functionalization strategy. Dihydroxylation of the double bond in cis-bicyclo[3.3.0]octenes has been a subject of detailed study.
Experimental and computational studies have explored the stereoselectivities of dihydroxylations of cis-bicyclo[3.3.0]octene intermediates. nih.govnih.gov In a surprising result, the reaction of these alkenes with osmium tetroxide (OsO₄) occurs with high selectivity from the concave face, which is ostensibly the more sterically hindered side. nih.govnih.gov Computational analysis using B3LYP and B3LYP-D3 methods revealed that torsional effects are largely responsible for this unexpected stereoselectivity. nih.govnih.gov The conformational rigidity or flexibility of the substrate plays a key role, with torsional, electrostatic, and steric effects all influencing the outcome. nih.govnih.gov This understanding allows the conformation of the reactant to serve as a predictive guide for the stereoselectivity of the reaction. nih.gov
Methods have also been developed for the selective functionalization of each ring in cis-bicyclo[3.3.0]oct-7-en-2-ol, leading to the preparation of various exo-7,8-cis-dihydroxy cis-bicyclo[3.3.0]octan-2-ol derivatives. rsc.org
| Substrate | Reagent | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| cis-Bicyclo[3.3.0]octene intermediates | Osmium Tetroxide (OsO₄) | Dihydroxylation | Reaction occurs preferentially on the sterically hindered concave face due to torsional effects. | nih.govnih.gov |
| cis-Bicyclo[3.3.0]oct-7-en-2-ol | Multi-step synthesis | Dihydroxylation | Selective functionalization to prepare exo-7,8-cis-dihydroxy derivatives. | rsc.org |
| Achiral substituted cyclooctene oxides | Organolithiums / (-)-sparteine | Deprotonation-Rearrangement | Enantioselective formation of functionalized bicyclo[3.3.0]octan-2-ols. | nih.gov |
Regioselective and Stereoselective Hydrogenation of Unsaturated Bicyclo[3.3.0]octenes
Hydrogenation of the double bond in the bicyclo[3.3.0]octene system is a fundamental transformation for accessing the saturated bicyclo[3.3.0]octane core. Controlling the regioselectivity and stereoselectivity of this reaction is crucial in synthetic applications.
In the context of synthesizing carbacyclin analogues, the selective reduction of double bonds in (4'-alkoxycarbonyl-1'-alkenyl)-cis-bicyclo[3.3.0]octene derivatives is a key step. google.com The development of stereoselective synthetic methods for the bicyclo[3.3.0]octane framework often relies on such regioselective hydrogenations to establish the desired stereochemistry in the final product. jst.go.jp
Reactivity and Reaction Mechanisms of Trans Bicyclo 3.3.0 Oct 2 Ene Systems
Reactivity Profiling of the trans-Fused Bicyclo[3.3.0]oct-2-ene Double Bond
The reactivity of the double bond in trans-bicyclo[3.3.0]oct-2-ene systems is significantly influenced by the inherent strain of the fused five-membered rings. This strain affects both electrophilic additions and the participation of the double bond in solvolysis reactions.
Electrophilic Addition Reactions
Electrophilic addition to the double bond of bicyclo[3.3.0]octene systems can proceed with accompanying skeletal rearrangements, particularly when the reaction is induced by reagents known to promote carbocation formation. For instance, the reaction of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with hydrogen bromide in polar solvents like acetic acid leads to a ring expansion, yielding 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. researchgate.net This transformation highlights how an electrophilic attack on a related system can generate the bicyclo[3.3.0]octane framework. The mechanism involves the protonation of the exocyclic double bond, followed by a Wagner-Meerwein rearrangement to expand the five-membered ring, thereby forming the more stable bicyclo[3.3.0]octane skeleton. researchgate.net
In less polar solvents, such as diethyl ether, the ring expansion is suppressed, and the reaction proceeds via a standard electrophilic addition of HBr across the isopropylidene double bond. researchgate.net This solvent-dependent reactivity underscores the delicate balance between different reaction pathways in these strained systems.
| Substrate | Reagent | Solvent | Major Products | Yield (%) |
|---|---|---|---|---|
| 6-(1-methylethylidene)-bicyclo[3.2.0]heptane | HBr | Acetic Acid | 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane | Near quantitative |
| 6-(1-methylethylidene)-bicyclo[3.2.0]heptane | HBr | Diethyl Ether | 7-(1-bromo-1-methylethyl)bicyclo[3.2.0]heptane | - |
Role of Double-Bond Participation in Solvolysis Reactions
The participation of a double bond as a neighboring group in solvolysis reactions, known as anchimeric assistance, is a well-documented phenomenon. tue.nlwikipedia.orgscribd.com This interaction can lead to rate enhancements and the formation of rearranged products. In the bicyclo[3.3.0]oct-2-enyl system, the proximity of the double bond to a developing positive charge at other positions on the carbocyclic framework can facilitate its participation.
Studies on the acetolysis of various bicyclo[3.3.0]-2-octenyl tosylates have shown that while these systems are stable to skeletal rearrangements, they do undergo reactions influenced by the double bond, such as 1,2-hydride shifts and elimination to form dienes. acs.org The extent of double-bond participation is highly dependent on the stereochemistry of the leaving group and the geometry of the bicyclic system. For significant anchimeric assistance to occur, the π-orbitals of the double bond must be able to effectively overlap with the developing p-orbital of the carbocation. scribd.com
Rearrangement Reactions Involving the Bicyclo[3.3.0]oct-2-ene Framework
The strained nature of the bicyclo[3.3.0]octane skeleton makes it susceptible to various rearrangement reactions, which can be triggered by solvolytic conditions or photochemical activation. These rearrangements often lead to the formation of more stable isomeric structures.
Skeletal Rearrangements During Solvolytic Processes
Solvolysis of bicyclic compounds can induce skeletal rearrangements, often driven by the formation of more stable carbocation intermediates. For instance, the solvolysis of bicyclo[3.2.1]octenols can lead to the formation of bicyclo[3.3.0]oct-3-en-2-one derivatives through a Wagner-Meerwein rearrangement involving the migration of a C-C bond. oup.com Similarly, the solvolysis of bicyclo[3.3.1]nonane derivatives can also result in rearranged products containing the bicyclo[3.3.0]octane framework. nih.govacs.org
The acetolysis of stereoisomeric 6-, 7-, and 8-bicyclo[3.3.0]-2-octenyl tosylates, however, did not show evidence of skeletal rearrangements but did exhibit 1,2-hydride shifts and elimination as primary reaction pathways during solvolysis. acs.org This suggests that the bicyclo[3.3.0]oct-2-enyl cation, once formed, is relatively stable towards deep-seated skeletal reorganizations under these conditions. acs.org
| Substrate | Conditions | Rearrangement Type | Major Product(s) |
|---|---|---|---|
| 6-t-Butyldimethylsilyl-7-methylthiobicyclo[3.2.1]oct-6-en-8-ol | BF₃·OEt₂ in CH₃CN | Wagner-Meerwein | bicyclo[3.3.0]oct-3-en-2-one derivative |
| exo-Bicyclo[3.3.0]-2-octen-8-yl tosylate | Acetic Acid | 1,2-Hydride Shift, Elimination | Bicyclo[3.3.0]octa-2,6-diene, Bicyclo[3.3.0]octa-2,7-diene |
Photochemical Rearrangements of Bicyclo[3.3.0]octene Systems
Photochemical reactions provide an alternative pathway for the rearrangement of bicyclo[3.3.0]octene systems. Intramolecular [2+2] photocycloaddition reactions of dienes containing the bicyclo[3.3.0]octene framework can lead to the formation of complex polycyclic structures. researchgate.net For example, the photochemical cyclization of certain 2-azabicyclo[3.3.0]octane derivatives has been studied, demonstrating the utility of light-induced reactions to modify this framework. acs.org
These photochemical transformations often proceed through excited states and can lead to products that are not accessible through thermal reactions. The stereochemistry of the starting material can significantly influence the outcome of the reaction, leading to diastereoselective product formation. acs.org
Thermal Decomposition Pathways of Bicyclo[3.3.0]octene Derivatives
The thermal stability of bicyclo[3.3.0]octene derivatives is influenced by the substituents present on the ring system. Studies on the thermolysis of 2,3-diazabicyclo[3.3.0]oct-2-ene have provided insights into the decomposition pathways of such systems. The pyrolysis of these compounds leads to the extrusion of nitrogen and the formation of bicyclo[3.3.0]octadienes. mit.edu The reaction proceeds through a concerted or stepwise mechanism involving the cleavage of the C-N bonds.
The temperatures required for these thermal decompositions can be quite high, often exceeding 200°C. google.com The specific products formed depend on the substitution pattern of the starting material and the reaction conditions.
| Compound | Decomposition Method | Temperature (°C) | Major Products |
|---|---|---|---|
| 2,3-Diazabicyclo[3.3.0]oct-2-ene | Thermolysis | >200 | Bicyclo[3.3.0]octadienes |
| Oxa-thia-bicyclo[3.3.0]octadienes | Pyrolysis | 300-400 | Decomposition products |
Regioselectivity and Stereoselectivity in Reactions of Bicyclo[3.3.0]oct-2-enes
The regioselectivity and stereoselectivity of reactions involving the double bond of bicyclo[3.3.0]oct-2-ene systems are influenced by the rigid, fused-ring structure and the presence of substituents.
Regioselectivity:
In reactions such as hydroboration-oxidation, the regiochemical outcome is a key consideration. For instance, the hydroboration of a cis-2-oxabicyclo[3.3.0]oct-6-en-3-one derivative leads to a mixture of regioisomeric alcohols. The reaction favors the formation of the 6-hydroxylated product over the 7-hydroxylated product in a ratio of approximately 3:1. kirj.ee This indicates a preference for boron addition to the less sterically hindered carbon of the double bond, which is a common trend in hydroboration reactions. masterorganicchemistry.com
Another example of regioselectivity is observed in the ring expansion of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes in the presence of HBr in acetic acid. This reaction yields a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane, demonstrating moderate regioselectivity. arkat-usa.org
Stereoselectivity:
The stereoselectivity of addition reactions to the bicyclo[3.3.0]octene framework is often dictated by the accessibility of the two faces of the double bond (concave and convex).
The osmylation of cis-2-oxabicyclo[3.3.0]oct-6-en-3-one with osmium tetraoxide shows a surprising preference for attack from the more hindered (concave) face of the alkene. rsc.orgrsc.org This has been attributed to a directing effect from the lactone carbonyl group at the C-3 position. rsc.org In contrast, when the lactone is converted to the corresponding lactols, acetals, or cyclic ethers, the osmylation occurs predominantly from the less hindered exo-face. rsc.org
Computational studies on the dihydroxylation of cis-bicyclo[3.3.0]octene intermediates have also shown that reaction can occur on the apparently more hindered concave face. nih.govnih.gov Torsional effects, in addition to steric and electrostatic effects, are believed to play a significant role in determining the stereochemical outcome. nih.govnih.gov The conformational rigidity or flexibility of the substrate can serve as a predictive guide for the stereoselectivity of such reactions. nih.govnih.gov
Computational and Theoretical Studies on Trans Bicyclo 3.3.0 Oct 2 Ene Systems
Strain Energy Analysis of trans-Fused Bicyclo[3.3.0]octane Ring Systems
The fusion of two five-membered rings in a trans configuration introduces significant ring strain, a key feature of the bicyclo[3.3.0]octane skeleton. This strain is considerably higher than in its more stable cis-fused counterpart. The primary sources of this strain are angle strain, resulting from the deviation of bond angles from the ideal sp³ hybridization, and torsional strain from eclipsed conformations along the carbon-carbon bonds.
Molecules incorporating the trans-fused bicyclo[3.3.0]octane framework are recognized as highly strained structures. acs.orgresearchgate.net This high strain energy poses a significant challenge for chemical synthesis. researchgate.net Both calculated and experimental studies have consistently shown that the trans-fused 5/5 ring system is energetically unfavorable compared to the corresponding cis-fused system.
Quantum chemical calculations have been instrumental in quantifying the energetic penalty associated with the trans fusion in bicyclo[3.3.0]octane. These theoretical models provide a detailed picture of the energy differences between isomers and help elucidate the origins of ring strain.
Early studies using a set of transferable valence force potential functions calculated the strain energies for both cis- and trans-bicyclo[3.3.0]octane. acs.org More recent computational work has further refined these values. Calculations have indicated that the trans-fused bicyclo[3.3.0]octane is more strained than its cis-fused counterpart by approximately 6-8 kcal/mol. In a comparative study of C8H14 isomers, the relative energy of trans-octahydropentalene (trans-bicyclo[3.3.0]octane) was found to be significantly higher than that of the cis isomer. atlantis-press.com
Calculations at various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been employed to determine the energy differences in related bicyclic ketones. thieme-connect.de For bicyclo[3.3.0]octanones, the energy difference between the cis and trans-fused isomers is so substantial (average of 7–8 kcal/mol) that only the cis-fused products are thermodynamically viable. thieme-connect.de
| Isomer | Relative Strain Energy (kcal/mol) | Method | Reference |
|---|---|---|---|
| cis-Bicyclo[3.3.0]octane | Base (More Stable) | Calculation & Experiment | atlantis-press.comthieme-connect.de |
| trans-Bicyclo[3.3.0]octane | ~6-8 | Calculation | atlantis-press.comthieme-connect.de |
Conformational Analysis and Energetics of Bicyclo[3.3.0]octenes
The conformational landscape of bicyclo[3.3.0]octenes is complex, with the molecule adopting various puckered forms to alleviate strain. Computational methods are essential for identifying the minimum energy conformations and the energy barriers between them.
A study on the related bicyclo[3.3.0]oct-1,5-ene using gas-phase electron diffraction and molecular mechanics (MM2 force field) explored its conformational possibilities. scispace.com The calculations considered two different conformers, referred to as cis (C2 symmetry) and trans (C2h symmetry). The steric energies of both forms were found to be nearly identical, with a negligible difference favoring the trans form. scispace.com Further ab initio calculations on bicyclo[3.3.0]oct-1,5-ene predicted the cis C2v conformation to be the lowest energy form, with the trans C2h structure lying only slightly higher in energy (65 to 229 cm⁻¹). acs.orgacs.org These findings highlight the flexibility of the bicyclo[3.3.0]octene skeleton and the small energy differences that can exist between different conformations.
Electronic Structure Investigations
Understanding the electronic structure of trans-Bicyclo(3.3.0)oct-2-ene is key to explaining its reactivity. The strained geometry directly influences the molecule's molecular orbitals, particularly the frontier orbitals.
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.orglibretexts.org In strained alkenes like this compound, the strain elevates the energy of the HOMO, making it more nucleophilic and reactive towards electrophiles. The distortion of the π-system due to the trans fusion affects the symmetry and energy of these frontier orbitals, which can be used to predict the outcomes of pericyclic reactions such as cycloadditions. wikipedia.orgethz.chimperial.ac.uk The interaction between the HOMO of one reactant and the LUMO of another determines the feasibility and stereochemical outcome of such reactions. fiveable.mewikipedia.org
High-level computational methods like ab initio and Density Functional Theory (DFT) provide accurate descriptions of the electronic structure and energetics of bicyclic systems. These methods are crucial for predicting molecular properties when experimental data is difficult to obtain due to the molecule's instability.
DFT and ab initio calculations have been widely applied to predict the geometries and relative stabilities of bicyclo[3.3.0]octane derivatives. For instance, DFT calculations at the B3LYP/6-311G* level were used to determine the stabilities of fifteen C8H14 isomers, confirming that cis-octahydropentalene is significantly more stable than the trans isomer. atlantis-press.com
In another study, geometries of various bicyclic ketones were optimized at the HF/6-31G* and MP2/6-31G* levels of theory to calculate energy differences. thieme-connect.de DFT calculations have also been used to simulate the infrared (IR) and vibrational circular dichroism (VCD) spectra of bicyclo[3.3.0]octane derivatives, which, when compared to experimental spectra, allow for the unambiguous assignment of the absolute configuration of chiral centers. researchgate.net These computational approaches provide reliable predictions of molecular geometries and stabilities, offering critical insights into the strained nature of molecules like this compound.
| Method | Application | Reference |
|---|---|---|
| Molecular Mechanics (MM2) | Conformational analysis, Steric energy calculation | scispace.com |
| Hartree-Fock (HF) | Geometry optimization, Energy difference calculation | thieme-connect.de |
| Møller-Plesset Perturbation Theory (MP2) | Geometry optimization, High-accuracy energy calculation | thieme-connect.de |
| Density Functional Theory (DFT) (e.g., B3LYP) | Stability analysis, Geometry optimization, IR/VCD spectra simulation | atlantis-press.comresearchgate.net |
Ab Initio and Density Functional Theory (DFT) Calculations
Reaction Pathway Modeling and Transition State Characterization
Computational and theoretical studies focusing specifically on the reaction pathway modeling and transition state characterization of trans-Bicyclo[3.3.0]oct-2-ene are limited in publicly available scientific literature. This is likely due to the significant ring strain and inherent instability of the trans-fused bicyclo[3.3.0]octane framework, making the synthesis and isolation of this specific isomer challenging. researchgate.net The high strain energy of molecules with a trans-fused bicyclo[3.3.0]octane ring system makes them difficult to synthesize. researchgate.net
However, based on general principles of strained olefins, theoretical investigations would be crucial to understanding its reactivity. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, would be employed to model potential reaction pathways, including additions, rearrangements, and thermal isomerizations. These studies would aim to identify the transition state structures, which represent the highest energy point along a reaction coordinate, and calculate their associated activation energies.
A key area of investigation for trans-Bicyclo[3.3.0]oct-2-ene would be its propensity to isomerize to the more stable cis-isomer. Computational modeling could elucidate the pathway for this isomerization, determining whether it proceeds through a concerted or stepwise mechanism and calculating the energy barrier for the transformation. Such a study would provide valuable insights into the kinetic stability of this highly strained molecule.
Furthermore, theoretical studies could predict the stereoselectivity of reactions such as epoxidation or dihydroxylation. For the related cis-bicyclo[3.3.0]octene systems, computational studies have been used to explain the facial selectivity of such reactions, highlighting the influence of torsional, electrostatic, and steric effects. nih.gov Similar computational approaches applied to the trans-isomer would be invaluable in predicting its chemical behavior.
Proton Affinity and Basicity Studies for Bicyclo[3.3.0]oct-1(5)-ene
Computational studies have been conducted to determine the proton affinity (PA) and basicity of Bicyclo[3.3.0]oct-1(5)-ene. Proton affinity is a measure of the gas-phase basicity of a molecule, representing the negative of the enthalpy change for the protonation reaction. These studies are important for understanding the reactivity of the double bond and the stability of the resulting carbocation.
In a comparative study, the proton affinity of Bicyclo[3.3.0]oct-1(5)-ene was calculated using ab initio methods. The calculated proton affinity provides a quantitative measure of the molecule's ability to accept a proton in the gas phase. This value is influenced by factors such as the stability of the resulting carbocation and the strain relief upon protonation.
The following table summarizes the calculated proton affinity for Bicyclo[3.3.0]oct-1(5)-ene from a specific computational study.
| Compound | Computational Method | Calculated Proton Affinity (kcal/mol) |
| Bicyclo[3.3.0]oct-1(5)-ene | Ab initio | Value not explicitly stated in the provided search results |
It is important to note that while the search results mention a study comparing the proton affinity of another pyramidalized olefin to Bicyclo[3.3.0]oct-1(5)-ene as a reference compound, the explicit calculated PA value for Bicyclo[3.3.0]oct-1(5)-ene is not provided in the snippets. The study does, however, highlight that the relief of olefin strain energy upon protonation can significantly increase the proton affinity.
Further computational investigations into the basicity of Bicyclo[3.3.0]oct-1(5)-ene in solution would involve the use of solvation models to account for the effects of the solvent on the protonation equilibrium. These studies would provide a more complete picture of the molecule's behavior as a base in different chemical environments.
Advanced Spectroscopic Characterization and Structural Elucidation of Trans Bicyclo 3.3.0 Oct 2 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the carbon skeleton and relative stereochemistry of bicyclo[3.3.0]octane derivatives.
The analysis of ¹H and ¹³C NMR spectra provides fundamental information about the molecular structure. The chemical shifts of the olefinic protons in the trans-bicyclo[3.3.0]oct-2-ene core are characteristic, typically appearing in the range of δ 5.5-6.2 ppm. The precise location depends on the substitution pattern on the double bond and adjacent carbons. Bridgehead protons and other aliphatic protons resonate in the upfield region, often exhibiting complex splitting patterns due to the rigid conformational nature of the bicyclic system.
¹³C NMR spectroscopy is crucial for identifying all unique carbon environments within the molecule. The olefinic carbons (C-2 and C-3) generally resonate between δ 125 and 140 ppm. The chemical shifts of the saturated carbons in the five-membered rings are sensitive to substituent effects and the inherent strain of the trans-fused system.
Detailed NMR data for various functionalized bicyclo[3.3.0]octane systems have been reported, providing a valuable database for structural comparison. For instance, the spectra of complex derivatives reveal a wide range of chemical shifts that are diagnostic of their specific substitution and stereochemistry. thieme-connect.de
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Functionalized Bicyclo[3.3.0]octane Derivatives
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source(s) |
|---|---|---|---|
| Olefinic Protons (H-2, H-3) | 5.66 (dd, J = 5.7, 2.1 Hz), 6.18 (dd, J = 5.7, 2.3 Hz) | 133.3, 135.5 | thieme-connect.de |
| Bridgehead Protons | 2.50-3.03 (m) | 43.3, 54.4 | thieme-connect.de |
| Aliphatic Methylene/Methine | 1.16-2.88 (m) | 24.0, 24.5, 25.4, 34.3, 39.0, 40.6, 46.3 | thieme-connect.de |
| Carbonyl Carbon (ketone) | N/A | 217.27 - 220.46 | kirj.ee |
| Carbonyl Carbon (ester) | N/A | 163.7 - 167.3 | thieme-connect.de |
Note: The data presented are for various substituted bicyclo[3.3.0]octane derivatives and serve as illustrative examples. Chemical shifts are highly dependent on the specific structure and solvent.
While one-dimensional NMR provides essential data, two-dimensional (2D) techniques are often required to resolve spectral overlap and definitively establish stereochemistry.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C nuclei. This is particularly useful in complex regions of the spectrum where proton signals are crowded. HSQC spectra have been instrumental in assigning the complex aliphatic and methine groups in various natural products and synthetic intermediates containing the bicyclo[3.3.0]octane framework. researchgate.net
Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy (e.g., NOESY) is paramount for determining the relative stereochemistry of substituents. This technique identifies protons that are close in space (typically < 5 Å), regardless of their bonding connectivity. By observing NOE correlations, chemists can deduce the spatial arrangement of atoms and substituents, for example, confirming the trans fusion of the two five-membered rings or the exo/endo orientation of a substituent. For instance, NOE experiments can reveal the correlation between a methyl group on a tertiary carbon and a hydroxyl group, indicating that they are on the same face (syn) of the ring system. dartmouth.edu The immediate product of certain reactions leading to azabicyclo[3.3.0]oct-2-en-4-one derivatives has been confirmed through extensive NMR studies, including NOESY, to establish the precise stereochemistry. hud.ac.uk
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Determining the absolute configuration of chiral molecules like trans-bicyclo[3.3.0]oct-2-ene derivatives is a critical task, particularly in the synthesis of natural products and chiral ligands. researchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has emerged as a powerful and reliable method for this purpose. nih.gov
The methodology involves comparing the experimental VCD spectrum of a compound with theoretical spectra calculated for its possible enantiomers using computational methods, such as Density Functional Theory (DFT). researchgate.net A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of its absolute configuration. cam.ac.uk
This technique has been successfully applied to determine the absolute configuration of several bicyclo[3.3.0]octane derivatives, including diols, diacetates, and diones. By simulating the IR and VCD spectra at the B3LYP/6-31G* level for all possible diastereomers and comparing them to experimental data, the stereochemistry of each compound could be unequivocally assigned. researchgate.net VCD proves especially capable for molecules with multiple stereogenic centers, a common feature in this class of compounds. researchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For trans-bicyclo[3.3.0]oct-2-ene (C₈H₁₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺˙).
The electron ionization (EI) mass spectrum provides insight into the molecule's stability and fragmentation pathways. The fragmentation of bicyclic alkenes can be complex. For the parent cis-bicyclo[3.3.0]oct-2-ene, the mass spectrum shows a prominent molecular ion peak, indicating a relatively stable structure. nist.gov Common fragmentation pathways for cyclic and bicyclic alkenes include the retro-Diels-Alder reaction, although this is not always the primary pathway for fused ring systems. 182.160.97 Other significant fragmentation processes involve the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or other hydrocarbon fragments, leading to a series of fragment ions that are characteristic of the bicyclic core. The analysis of these fragmentation patterns can help distinguish between isomers and confirm the presence of the bicyclo[3.3.0]octane skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of a trans-bicyclo[3.3.0]oct-2-ene derivative will exhibit characteristic absorption bands corresponding to its specific structural features. rsc.org
The key vibrational modes for the parent structure and common derivatives are summarized below.
Table 2: Characteristic IR Absorption Bands for trans-Bicyclo[3.3.0]oct-2-ene and Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Source(s) |
|---|---|---|---|---|
| Alkene C=C | Stretch | ~1650 | Medium-Weak | vscht.czlibretexts.org |
| Olefinic C-H | Stretch | > 3000 (e.g., ~3080) | Medium | vscht.czlibretexts.org |
| Aliphatic C-H | Stretch | < 3000 (e.g., 2850-2960) | Strong | thieme-connect.delibretexts.org |
| Aliphatic C-H | Bend/Scissor | ~1450 | Medium | libretexts.org |
| Ketone C=O | Stretch | ~1715 (saturated), ~1700 (conjugated) | Strong | thieme-connect.deresearchgate.netlibretexts.org |
| Ester C=O | Stretch | ~1735 | Strong | thieme-connect.delibretexts.org |
| Alcohol/Phenol O-H | Stretch (H-bonded) | 3200-3500 | Strong, Broad | researchgate.netlibretexts.org |
| Ester/Ether C-O | Stretch | 1050-1260 | Strong | libretexts.org |
The presence of a band just above 3000 cm⁻¹ is a clear indicator of the olefinic C-H bonds, distinguishing the alkene from a saturated bicyclo[3.3.0]octane. vscht.cz The exact position of the carbonyl (C=O) stretch in ketone or ester derivatives can provide clues about ring strain and conjugation. For instance, a ketone within the five-membered ring typically shows a C=O stretch around 1715-1740 cm⁻¹. researchgate.net
Synthetic Utility and Application of the Trans Bicyclo 3.3.0 Oct 2 Ene Core in Complex Molecule Synthesis
Role as Chiral Building Blocks in Asymmetric Synthesis
The enantioselective synthesis of derivatives of the trans-bicyclo[3.3.0]octane skeleton is crucial for their application as chiral building blocks. Various strategies have been developed to obtain these compounds in high optical purity.
One effective approach involves the use of biochemical methods. For instance, the enzymatic resolution of racemic bicyclo[3.3.0]octane derivatives has been demonstrated to be a powerful tool. Lipases, such as Pseudomonas fluorescens lipase (B570770) and porcine pancreatic lipase, have been successfully employed for the enantioselective hydrolysis of acetates of bicyclo[3.3.0]octane diols. While some enzymes show low enantioselectivity with certain substrates, others can provide optically pure products that are valuable intermediates for natural product synthesis. For example, optically pure (+)-bicyclo[3.3.0]octane trans-acetate, a precursor for the synthesis of carbacyclin (B161070), was obtained using porcine pancreatic lipase.
Another strategy involves the diastereomeric resolution-selective deprotection of derivatives synthesized from achiral Cs-symmetric bicyclo[3.3.0]octane-2,8-dione. This method provides access to enantiomerically pure building blocks with a defined stereochemistry at a specific functional group. These chiral synthons are instrumental in the synthesis of a variety of complex molecules.
The reduction of functionalized bicyclo[3.3.0]octene systems using baker's yeast has also been shown to produce chiral intermediates with high enantiomeric excess. For example, the reduction of 3-acetyl-7-oxobicyclo[3.3.0]-oct-2-ene furnishes a useful chiral intermediate for the synthesis of hirsutic acid. These methods underscore the importance of the trans-bicyclo[3.3.0]oct-2-ene core as a source of chirality for asymmetric synthesis.
Intermediates in the Total Synthesis of Natural Products
The trans-fused bicyclo[3.3.0]octane moiety is a challenging synthetic target due to its significant ring strain, estimated to be about 6.4 kcal/mol higher than its cis-fused counterpart. thieme-connect.com Despite this challenge, this structural motif is present in a number of biologically active natural products, making it an attractive target for total synthesis.
Several natural products possess the highly strained trans-fused bicyclo[3.3.0]octane core. The synthesis of these molecules represents a significant challenge and serves as a testament to the ingenuity of modern synthetic strategies.
| Natural Product | Family | Source | Biological Activity |
| Palau'amine | Pyrrole-imidazole alkaloid | Marine sponge Stylotella agminata | Immunosuppressive |
| Illisimonin A | Sesquiterpenoid | Illicium simonsii | Neuroprotective |
| Venezuelaene A | Diterpene | Streptomyces venezuelae | Fragrant |
The total synthesis of these natural products often hinges on the successful construction of the trans-fused 5-5 ring system, which requires specialized synthetic methods.
The construction of the trans-bicyclo[3.3.0]octane skeleton and its elaboration into more complex polycyclic systems is a key challenge in the total synthesis of the aforementioned natural products. A variety of innovative strategies have been developed to address this.
One powerful approach is the use of transannular cyclizations . For instance, a SmI2-mediated ketone-olefin cyclization has been effectively used to construct the bicyclo[3.3.0]octane ring system. This method involves the reductive coupling of a carbonyl group with an alkene within a cyclooctene (B146475) precursor, proceeding with high diastereoselectivity to form the desired trans-fused product.
Photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety represents another novel strategy. This method allows for the construction of the highly strained trans-bicyclo[3.3.0]octane skeleton under mild, neutral conditions, avoiding the harsh reagents often required in other approaches. acs.org
For the construction of more complex polycyclic systems, cascade reactions are particularly efficient. For example, a palladium-photoredox relay catalytic strategy has been developed that combines a dipolar [4+4] cycloaddition with transannular cascade processes to build diverse polycyclic frameworks from linear precursors. Furthermore, tandem Michael addition-[3+2]-anionic cyclization sequences have been employed to create functionalized bicyclo[3.3.0]octenes, which can then be further elaborated.
The synthesis of the tricyclic core of the axinellamines, which is related to the palau'amines, has been achieved from a common intermediate that also leads to the trans-fused azabicyclo[3.3.0]octane core. This highlights the utility of a common building block in accessing diverse and complex molecular architectures. nih.gov
Development of Chiral Ligands for Asymmetric Catalysis
The rigid, C2-symmetric scaffold of bicyclo[3.3.0]octadiene, a close derivative of trans-bicyclo[3.3.0]oct-2-ene, has made it an attractive platform for the development of chiral ligands for asymmetric catalysis. These ligands have shown significant promise in a variety of transition metal-catalyzed reactions.
Chiral bicyclo[3.3.0]octadiene ligands have been synthesized from inexpensive starting materials, with enzymatic resolution being a key step in obtaining the desired enantiopure ligands. These ligands have been successfully applied in rhodium-catalyzed asymmetric reactions. thieme-connect.com
One notable application is in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones and esters. The chiral environment created by the bicyclo[3.3.0]octadiene ligand coordinated to the rhodium center effectively controls the stereochemical outcome of the reaction, leading to high enantioselectivities.
Similarly, these ligands have been used in the rhodium-catalyzed asymmetric arylation of imines , providing access to enantioenriched diarylmethylamines. The specific stereochemical induction is dependent on the structure of the ligand and the reaction conditions.
The following table summarizes the performance of some chiral bicyclo[3.3.0]octadiene-rhodium complexes in asymmetric catalysis.
| Reaction | Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,4-Addition | 2-Cyclohexenone | (S,S)-Di(p-tolyl)bicyclo[3.3.0]octadiene | 99 | 98 |
| 1,4-Addition | 2-Cyclopentenone | (S,S)-Diphenylbicyclo[3.3.0]octadiene | 98 | 97 |
| Arylation of Imine | N-((4-methoxyphenyl)methylene)-4-methylbenzenesulfonamide | (S,S)-Diphenylbicyclo[3.3.0]octadiene | 95 | 96 |
Furthermore, amino alcohols with the bicyclo[3.3.0]octane framework have been synthesized and used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, achieving quantitative yields and high enantiomeric excesses. researchgate.net The development of these and other novel chiral ligands based on the trans-bicyclo[3.3.0]oct-2-ene core continues to be an active area of research, with the potential to enable new and more efficient asymmetric transformations.
Future Research Directions and Unexplored Avenues in Trans Bicyclo 3.3.0 Oct 2 Ene Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The construction of the trans-bicyclo[3.3.0]octane core is a central challenge that has historically limited the exploration of its chemistry. researchgate.netrsc.org While several strategies have been developed to forge this strained carbocycle, often in the context of natural product synthesis, there remains a pressing need for more efficient, selective, and scalable methods. rsc.org
Future research will likely focus on the following areas:
Strain-Driven Rearrangements: Innovative strategies that leverage ring strain to facilitate the formation of the trans-fused system are highly desirable. Methodologies such as the Wolff rearrangement, semipinacol rearrangement, and benzilic acid-type rearrangements have been successfully employed to construct the saturated trans-bicyclo[3.3.0]octane core. sustech.edu.cnrsc.org Future work could explore novel rearrangement cascades that begin from more accessible precursors and terminate in the desired strained alkene.
Photochemical and Radical Cyclizations: Light-mediated reactions and radical cyclizations offer powerful tools for forming challenging C-C bonds under mild conditions. A recently developed photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety has shown promise in constructing the highly strained trans-5-5 ring system. acs.org Further exploration of photo- and radical-based strategies could provide new entries into trans-Bicyclo[3.3.0]oct-2-ene and its derivatives, potentially offering unique selectivity profiles.
Transition Metal-Catalyzed Approaches: The development of new transition-metal-catalyzed reactions, such as C-H activation and domino reactions, could provide direct and atom-economical routes to this scaffold. acs.orgnih.gov Catalytic systems that can orchestrate complex cyclizations from simple, linear precursors would represent a significant breakthrough.
A comparative overview of current and potential future synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Current Status | Future Potential |
| Ring Contraction/Rearrangement | Utilizes precursors with larger ring systems (e.g., 6-5 fused) that rearrange to the 5-5 fused system. | Employed in several natural product syntheses (e.g., Wolff, benzilic acid rearrangements). sustech.edu.cnrsc.org | Discovery of new rearrangement triggers and substrates to improve scope and efficiency. |
| Radical Cyclization | Formation of the bicyclic system through intramolecular cyclization of radical intermediates. | Successfully used in the synthesis of natural products like epoxydictymene. rsc.org | Development of stereoselective radical cyclizations to control the trans-fusion. |
| Photochemical Cyclization | Utilizes light to induce intramolecular bond formation. | A novel method using acylsilanes and boronates has been reported for the saturated core. acs.org | Expansion to precursors that directly yield the unsaturated trans-Bicyclo[3.3.0]oct-2-ene. |
| Transition-Metal Catalysis | Employs metal catalysts to facilitate cyclization, C-H activation, or domino reactions. | Methods like Pd-catalyzed C-H activation have been explored for related systems. acs.org | Design of novel catalysts for direct [3+2] or other cycloadditions to form the core efficiently. |
Exploration of Undiscovered Reaction Pathways and Deeper Mechanistic Insights
The high ring strain of trans-Bicyclo[3.3.0]oct-2-ene is not just a synthetic hurdle but also a source of unique reactivity. The release of this strain can serve as a powerful thermodynamic driving force for chemical transformations. nih.gov A deep understanding of its reaction pathways, however, remains largely unexplored.
Future investigations should be directed towards:
Strain-Release Reactions: Systematically studying reactions that lead to the opening or rearrangement of the bicyclic core. This could include transition-metal-catalyzed ring-opening metathesis, cycloadditions across the strained C-C sigma bonds, and fragmentation reactions. The outcomes of these reactions are expected to be highly novel due to the unusual geometry and high energy of the starting material.
Pericyclic Reactions: Investigating the participation of the strained double bond in pericyclic reactions such as Diels-Alder and ene reactions. The facial selectivity (exo vs. endo) of such reactions will be heavily influenced by the rigid, strained conformation of the molecule, potentially leading to highly stereoselective outcomes.
Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational analysis to elucidate the mechanisms of both known and newly discovered reactions. Understanding the intermediates and transition states involved will be crucial for controlling and predicting reactivity.
Integration of Advanced Computational Modeling for Property Prediction and Rational Reaction Design
Computational chemistry provides an invaluable tool for studying highly strained and potentially transient molecules like trans-Bicyclo[3.3.0]oct-2-ene. While initial computational studies have been performed on related bicyclo[3.3.0]octane isomers to assess their relative stabilities, a vast opportunity exists for more sophisticated modeling. atlantis-press.comthieme-connect.de
Key areas for future computational research include:
Accurate Strain Energy Calculation: Utilizing high-level quantum mechanical methods to obtain a precise value for the strain energy of trans-Bicyclo[3.3.0]oct-2-ene. This fundamental data is crucial for understanding its thermodynamic properties and reactivity.
Reaction Pathway Mapping: Employing Density Functional Theory (DFT) and other methods to map the potential energy surfaces of various reactions. This can help predict the feasibility of proposed reaction pathways, identify the most likely products, and provide insights into reaction mechanisms. For instance, modeling the transition states for cycloaddition reactions can predict regioselectivity and stereoselectivity.
Prediction of Spectroscopic and Physical Properties: Calculating NMR spectra, vibrational frequencies, and other properties to aid in the characterization of this elusive molecule and its reaction products.
| Computational Application | Research Goal | Potential Impact |
| Strain Energy Analysis | Quantify the ring strain using methods like MP2 and DFT. thieme-connect.de | Provides a fundamental understanding of the molecule's thermodynamic instability and reactivity. |
| Reaction Mechanism Simulation | Model transition states and reaction pathways for proposed transformations. | Enables rational design of new reactions and prediction of product outcomes. |
| Property Prediction | Calculate NMR, IR, and other spectroscopic data. | Aids in the identification and characterization of the compound and its derivatives. |
| Conformational Analysis | Determine the preferred conformations of substituted derivatives. | Informs the design of stereoselective syntheses and applications. |
Expanding the Scope of Synthetic Applications in Emerging Fields
While the synthesis of natural products containing the trans-bicyclo[3.3.0]octane core has been a significant driver of research, the unique properties of this strained scaffold suggest potential applications in other areas. rsc.orgscilit.com The future of trans-Bicyclo[3.3.0]oct-2-ene chemistry will also be defined by its successful integration into functional molecules and materials.
Promising avenues for exploration include:
Medicinal Chemistry: The rigid, three-dimensional structure of the trans-bicyclo[3.3.0]octane skeleton makes it an attractive scaffold for designing new therapeutic agents. Its conformational rigidity can help in presenting pharmacophoric groups in a well-defined spatial arrangement, potentially leading to high-affinity and selective interactions with biological targets. sustech.edu.cn The introduction of the strained olefin provides a handle for further functionalization.
Materials Science: The high strain energy of trans-Bicyclo[3.3.0]oct-2-ene suggests its potential use as a monomer in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties. The release of ring strain during polymerization is a strong thermodynamic driving force that could lead to novel materials with high thermal stability or specific mechanical properties. acs.org Furthermore, strained molecules are finding use in areas like bio-orthogonal chemistry and as high-energy density materials. nih.govmdpi.com
Agrochemicals: The development of novel core scaffolds is of constant interest in the agrochemical industry to overcome resistance and introduce new modes of action. The unique topology of the trans-bicyclo[3.3.0]octane framework could be exploited in the design of new pesticides and herbicides. researchgate.net
Q & A
Q. What are the common synthetic routes for trans-bicyclo[3.3.0]oct-2-ene, and how do reaction conditions influence product yield and purity?
Methodological Answer: Synthesis typically involves catalytic hydrogenation or elimination reactions. For example:
- Catalytic Hydrogenation : Reduction of 2-methyl-cis-bicyclo[3.3.0]oct-2-ene over platinum oxide in glacial acetic acid yields endo-2-methyl-cis-bicyclo[3.3.0]octane with >95% isomeric purity (distillation at 150°C, 740 mmHg) .
- Bromide Elimination : Heating 6-bromo-7,7-dimethylbicyclo[3.3.0]oct-2-ene in acetic acid at 70°C produces a mixture of brominated derivatives (e.g., 5b, 6b) with a 76% crude yield. Product ratios (65% 5b, 25% 6b) depend on reaction time and temperature .
Q. Key Variables :
Q. Table 1: Synthesis Methods Comparison
| Method | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | PtO₂, glacial acetic acid | >95% purity | |
| Bromide Elimination | Acetic acid, 70°C, 1.5 h | 76% crude yield |
Q. How can researchers characterize the stereochemical configuration of trans-bicyclo[3.3.0]oct-2-ene derivatives using NMR spectroscopy?
Methodological Answer:
- ¹³C NMR : Distinguishes cis vs. trans isomers via chemical shifts. For example, endo-2-methyl-cis-bicyclo[3.3.0]octane shows a single isomer signal (>95% purity) .
- Karplus Equation : Coupling constants (J) in ¹H NMR correlate with dihedral angles. For cis-bicyclo[3.3.0]oct-2-ene derivatives, J values between α-protons and hydroxyl groups help confirm conformation .
- NOE Experiments : Nuclear Overhauser effects identify spatial proximity of protons in rigid bicyclic systems.
Recommendation : Combine ¹H/¹³C NMR with computational models (e.g., DFT) to validate stereochemical assignments .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictions in reported thermodynamic data for trans-bicyclo[3.3.0]oct-2-ene derivatives?
Methodological Answer: Contradictions often arise from differences in experimental setups or computational approximations. Strategies include:
- Calorimetry : Direct measurement of enthalpy changes (e.g., hydrogenation of bicyclo[2.2.2]oct-2-ene yields ΔrH° = -118.2 kJ/mol in acetic acid) .
- Computational Validation : Compare experimental ΔrH° values with density functional theory (DFT) calculations. For example, discrepancies in Diels-Alder reaction enthalpies (136 kJ/mol at 560 K) can be reconciled using ab initio methods .
- Peer-Data Cross-Referencing : Use databases like NIST Chemistry WebBook to verify consistency across studies .
Q. Table 2: Thermodynamic Data Comparison
| Reaction | ΔrH° (kJ/mol) | Method | Reference |
|---|---|---|---|
| Hydrogenation of bicyclo[2.2.2]octene | -118.2 ± 0.84 | Calorimetry | |
| Diels-Alder Addition (560 K) | 136 | Kinetic Analysis |
Q. How can the stereochemical outcomes of epoxidation reactions on trans-bicyclo[3.3.0]oct-2-ene be controlled or predicted?
Methodological Answer: Epoxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces exo-epoxides as major products (80% selectivity). Key factors:
- Solvent Polarity : Dichloromethane stabilizes transition states favoring exo-selectivity .
- Temperature : Lower temperatures (0°C) reduce side reactions.
- Oxidizing Agent : mCPBA’s electrophilic oxygen directs epoxidation to less hindered double-bond faces.
Advanced Technique : Use chiral auxiliaries or asymmetric catalysts to enantioselectively form epoxides.
Q. What experimental designs optimize the synthesis of trans-bicyclo[3.3.0]oct-2-ene derivatives for antifungal applications?
Methodological Answer: Derivatives like cis-bicyclo[3.3.0]oct-2-ene inhibit fungal growth (e.g., Rhizopus microsporus) via volatile organic compound (VOC) emission. Optimization steps:
- VOC Profiling : Use GC-MS to identify bioactive compounds (e.g., dicyclopentadiene, dimethyl trisulfide) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl groups) to enhance volatility and antifungal potency.
- In Situ Assays : Co-culture bicyclic compounds with fungi to measure growth inhibition zones .
Q. How do conformational dynamics of trans-bicyclo[3.3.0]oct-2-ene influence its reactivity in ring-opening metathesis polymerization (ROMP)?
Methodological Answer:
- Strain Analysis : The bicyclic framework’s inherent strain (ca. 20–30 kcal/mol) drives ROMP reactivity.
- Catalyst Selection : Grubbs’ catalysts (e.g., Ru-based) open the strained double bond, propagating polymer chains .
- Kinetic Studies : Monitor reaction progress via ¹H NMR to track monomer consumption and polymer molecular weight.
Recommendation : Use Reaxys or SciFinder to locate ROMP case studies with analogous bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
